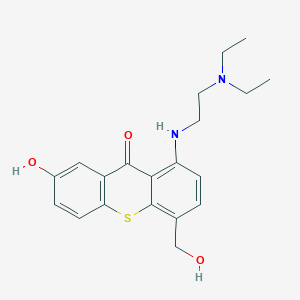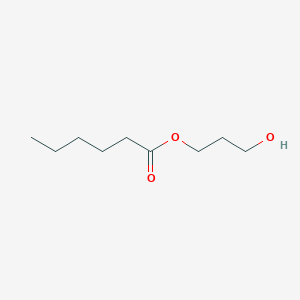
3-Hydroxypropyl hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxypropyl hexanoate is an ester compound with the molecular formula C9H18O3. It is formed by the esterification of hexanoic acid and 3-hydroxypropanol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxypropyl hexanoate typically involves the esterification reaction between hexanoic acid and 3-hydroxypropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Hexanoic Acid+3-Hydroxypropanol→3-Hydroxypropyl Hexanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of immobilized acid catalysts can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions: 3-Hydroxypropyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield hexanoic acid and 3-hydroxypropanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester and alcohol.
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Hexanoic acid and 3-hydroxypropanol.
Transesterification: A different ester and alcohol.
Oxidation: Corresponding ketone or aldehyde.
科学的研究の応用
3-Hydroxypropyl hexanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in metabolic pathways involving esters.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用機序
The mechanism of action of 3-hydroxypropyl hexanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing hexanoic acid and 3-hydroxypropanol. These products can then enter various metabolic pathways. The hydroxyl group in 3-hydroxypropanol can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules .
類似化合物との比較
Ethyl Hexanoate: Another ester with a similar structure but different alcohol component.
Methyl Butyrate: An ester with a shorter carbon chain.
Isopropyl Butyrate: An ester with a branched alkyl group.
Uniqueness: 3-Hydroxypropyl hexanoate is unique due to the presence of a hydroxyl group in the alcohol component, which can participate in additional chemical reactions and interactions compared to other esters .
特性
CAS番号 |
6963-48-0 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
3-hydroxypropyl hexanoate |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-6-9(11)12-8-5-7-10/h10H,2-8H2,1H3 |
InChIキー |
WABLATSSBBFMIL-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


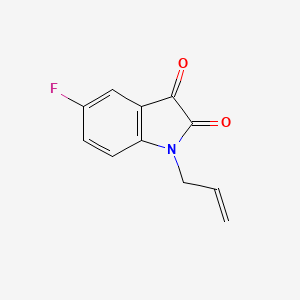
![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2,3,3-trichloroacrylamide](/img/structure/B14013574.png)
![1,4,7-Trioxaspiro[4.4]nonane](/img/structure/B14013585.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14013589.png)

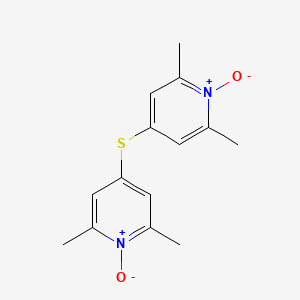
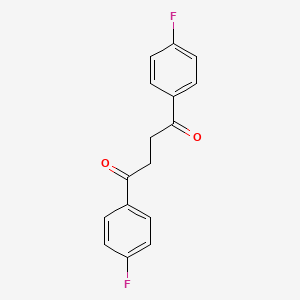
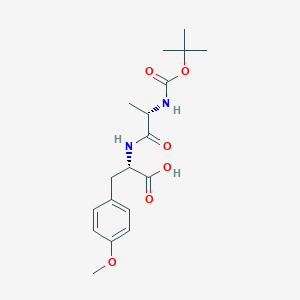
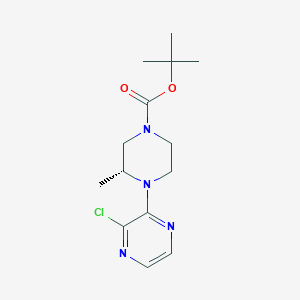
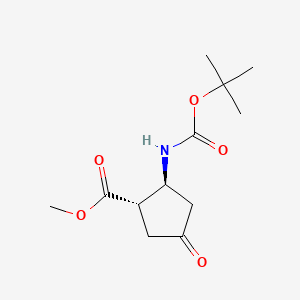
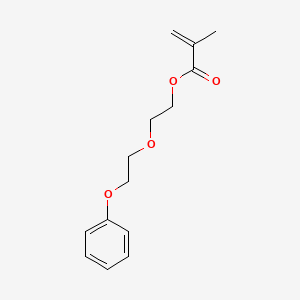

![6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14013646.png)
